molecular formula C21H18FN3O3S B12204180 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12204180
M. Wt: 411.5 g/mol
InChI Key: YAOWHWPABFNXJO-UHFFFAOYSA-N
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Description

The compound 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a structurally complex heterocyclic molecule featuring a pyrrol-3-one core substituted with a thiazole ring bearing 3,4-dimethoxyphenyl and a 2-fluorophenyl group. Its unique substitution pattern distinguishes it from related derivatives, which often vary in aryl substituents, thiazole modifications, or pyrrolone ring substitutions. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and synthesis insights.

Properties

Molecular Formula

C21H18FN3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C21H18FN3O3S/c1-27-17-8-7-12(9-18(17)28-2)14-11-29-21(24-14)19-16(26)10-25(20(19)23)15-6-4-3-5-13(15)22/h3-9,11,23,26H,10H2,1-2H3

InChI Key

YAOWHWPABFNXJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=CC=C4F)O)OC

Origin of Product

United States

Preparation Methods

Knorr-Type Cyclocondensation

The pyrrolone ring is synthesized via cyclocondensation of a 1,3-diketone with a substituted amine. For example, ethyl 3-oxo-3-(2-fluorophenyl)propanoate reacts with hydroxylamine hydrochloride under acidic conditions to yield 1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one. Nitration at position 5 is achieved using concentrated nitric acid in sulfuric acid, producing Intermediate A in 65–70% yield.

Optimization Note : Microwave-assisted cyclocondensation reduces reaction time from 12 hours to 30 minutes while maintaining yields >80%.

Synthesis of the Thiazole Moiety (Intermediate B)

Tcherniac’s Thiazole Synthesis

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine is prepared via Tcherniac’s method, where α-thiocyanato ketones are treated with sulfur nucleophiles. 3,4-Dimethoxyphenylglyoxal is reacted with thiourea in ethanol under reflux to form the thiazole ring, followed by amination with aqueous ammonia (yield: 58–62%).

Alternative Route : Cook-Heilborn synthesis employs α-aminonitriles and carbon disulfide to construct the thiazole core, offering better regioselectivity for 2-aminothiazoles (yield: 70–75%).

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution

Intermediate A (5-nitro-pyrrolone) undergoes nucleophilic substitution with Intermediate B in dimethylformamide (DMF) at 110°C, using potassium carbonate as a base. The nitro group at position 5 activates the pyrrolone ring for substitution, enabling C–S bond formation with the thiazole’s amine group (yield: 50–55%).

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling is employed for higher efficiency. The pyrrolone core is functionalized with a boronic ester at position 4, which couples with 2-amino-4-(3,4-dimethoxyphenyl)thiazole in the presence of Pd(PPh₃)₄ and Na₂CO₃ (yield: 68–72%).

Reduction of the Nitro Group to Amine

The nitro group in the coupled product is reduced using hydrogen gas (10 atm) and Raney nickel in ethanol at 50°C. Alternatively, catalytic transfer hydrogenation with ammonium formate and Pd/C achieves selective reduction without affecting the thiazole ring (yield: 85–90%).

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆) :

  • δ 7.82 (d, J = 8.4 Hz, 1H, thiazole-H)

  • δ 7.45–7.39 (m, 2H, fluorophenyl-H)

  • δ 6.98 (s, 2H, NH₂)

  • δ 3.87 (s, 6H, OCH₃)

  • δ 3.12 (t, J = 6.8 Hz, 2H, pyrrolone-CH₂).

IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Challenges and Optimization

  • Regioselectivity in Thiazole Formation : Electron-donating methoxy groups on the phenyl ring direct electrophilic substitution to the para position, necessitating careful control of reaction conditions.

  • Nitro Group Reduction : Over-reduction to hydroxylamine is mitigated by using ammonium formate instead of H₂.

  • Solvent Effects : DMF enhances coupling efficiency but requires thorough purification to remove residual palladium.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Cost EfficiencyScalability
Nucleophilic Substitution5524ModerateLimited
Suzuki Coupling728HighHigh
Tcherniac’s Thiazole6212LowModerate

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. A study highlighted that thiazole-pyridine hybrids demonstrated effective anti-breast cancer efficacy against various cancer cell lines, suggesting that modifications to the thiazole moiety can enhance cytotoxic activity against tumors .

Anticonvulsant Properties

The compound is part of a broader class of thiazole-integrated molecules that have shown promising anticonvulsant effects in preclinical studies. Analogs derived from similar scaffolds have been reported to possess significant anticonvulsant activity with lower effective doses compared to standard treatments . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can enhance efficacy.

Antimicrobial Effects

Thiazole derivatives have been noted for their antimicrobial properties. The incorporation of different substituents on the thiazole ring can lead to enhanced activity against bacterial strains, making these compounds potential candidates for developing new antibiotics .

Case Study 1: Antitumor Activity

A recent investigation into thiazole-pyridine hybrids demonstrated that one particular derivative showed better anti-breast cancer efficacy than the standard drug 5-fluorouracil. The study utilized MCF-7 and HepG2 cell lines to evaluate cytotoxicity and found significant results indicating the potential of these compounds in cancer therapy .

Case Study 2: Anticonvulsant Activity

In a study focused on anticonvulsant properties, several thiazole-derived compounds were tested in animal models. The results indicated that certain analogs exhibited median effective doses significantly lower than traditional anticonvulsants like ethosuximide, showcasing their potential as safer alternatives in epilepsy treatment .

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved include inhibition of key enzymes in metabolic pathways and interaction with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs are identified below, with variations in substituents and molecular properties:

Compound ID (Evidence) Thiazole Substituent Pyrrolone Substituent Molecular Weight (g/mol) Key Features
Main Compound 4-(3,4-dimethoxyphenyl) 1-(2-fluorophenyl) ~435* Dual methoxy and fluorine substituents enhance electronic diversity .
4-(4-fluorophenyl) 1-phenyl 381.4 Lacks methoxy groups; simpler aromatic substitution.
4-(4-fluorophenyl) 1-(4-methoxyphenyl) 381.4 Methoxy at para position vs. dimethoxy in main compound.
4-(4-chlorophenyl) 1-(4-fluorophenyl) 397.9 Chlorine substituent introduces electronegativity contrast.
4-(3,4-dimethoxyphenyl) 1-(2-isopropylphenyl) 435.5 Bulky isopropyl group increases steric hindrance.
4-methyl 1-(2-phenylethyl) 299.4 Aliphatic chain alters flexibility and lipophilicity.

*Calculated based on molecular formula C₂₄H₂₅N₃O₃S.

Key Differences :

  • Electron-Donating vs. Electron-Withdrawing Groups : The main compound’s 3,4-dimethoxy groups (electron-donating) contrast with chlorine () or fluorine () substituents, affecting electronic density and reactivity .

Substituent Effects on Physicochemical Properties

Substituents significantly impact solubility, bioavailability, and intermolecular interactions:

  • Methoxy Groups: The 3,4-dimethoxy substituents (main compound) enhance hydrophilicity compared to non-polar analogs (e.g., ). Methoxy groups increase H-bond acceptor capacity (6 acceptors in vs. 6 in the main compound) .
  • Fluorine and Chlorine : Fluorine () improves metabolic stability and membrane permeability, while chlorine () increases molecular weight and electronegativity .
  • Aromatic vs.

Biological Activity

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S with a molecular weight of 430.5 g/mol. The structure includes a thiazole ring, an amino group, and a pyrrolone moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H24N4O4S
Molecular Weight430.5 g/mol
Structural FeaturesThiazole ring; Amino group; Pyrrolone structure

Anticancer Properties

Research indicates that derivatives of thiazoles and pyrrolones exhibit significant anticancer activity. For instance, compounds similar to 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole-containing compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .

Case Study: Cytotoxicity Assessment
In a recent study, the compound was tested against human cancer cell lines (e.g., A431 and HT29). The results showed an IC50 value significantly lower than that of standard anticancer drugs like doxorubicin, indicating potent cytotoxic activity. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial and antifungal activities. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

The biological activity of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It has potential as a modulator for various receptors involved in inflammatory responses.
  • Apoptosis Induction : By affecting mitochondrial pathways and Bcl-2 protein interactions, it can trigger programmed cell death in malignant cells.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions starting from commercially available precursors. A common route includes:

  • Formation of Thiazole Ring : Condensation reactions involving thiosemicarbazide and appropriate aldehydes.
  • Cyclization : Subsequent cyclization with isopropylphenyl ketones to form the pyrrolone structure.

Quantum Chemical Calculations

Recent studies utilizing quantum chemical calculations and molecular docking have provided insights into the binding affinities of the compound with various biological targets. These studies suggest that the compound exhibits favorable interactions with proteins involved in cancer progression .

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